molecular formula C28H38N2O4 B023452 Cephaeline CAS No. 483-17-0

Cephaeline

Cat. No. B023452
CAS RN: 483-17-0
M. Wt: 466.6 g/mol
InChI Key: DTGZHCFJNDAHEN-OZEXIGSWSA-N
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Description

Cephaeline is an alkaloid found in Cephaelis ipecacuanha and other plant species including Psychotria acuminata . It induces vomiting by stimulating the stomach lining and is found in commercial products such as syrup of ipecac . Chemically, it is closely related to emetine .


Synthesis Analysis

Cephaeline has been discovered to inhibit SARS-CoV-2 with EC50 values of low nanomolar levels potently . The interaction pattern of cephaeline with other inhibitors binding to the E-site of the mRNA tunnel of the ribosome has been proposed, which holds potential for the development of the next generation of drugs targeting the mRNA tunnel of the ribosome .


Chemical Reactions Analysis

Cephaeline is an alkaloid with the molecular formula C28H38N2O4 . It is closely related to emetine and is found in commercial products such as syrup of ipecac . It has been found to inhibit the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 in vitro .


Physical And Chemical Properties Analysis

Cephaeline is an alkaloid with the molecular formula C28H38N2O4 . It has a molecular weight of 466.6 g/mol . It is originally isolated from C. ipecacuanha and exhibits diverse biological activities .

Scientific Research Applications

Anti-Cancer Properties in Mucoepidermoid Carcinomas

Cephaeline demonstrates anti-cancer properties in mucoepidermoid carcinomas (MECs) of the salivary glands. In studies involving MEC cell lines, Cephaeline reduced cell viability, inhibited tumor growth, and decreased cellular migration. It also disrupted the formation of tumorspheres and altered chromatin histone acetylation levels, indicating its potential as a therapeutic strategy in managing these carcinomas (da Silva et al., 2021).

Pharmacological Activities and Analytical Techniques

Cephaeline has shown efficacy in gastrointestinal disorders, cardiovascular system issues, and against various viruses including Zika and Ebola. Its pharmacological activities and analytical detection techniques are of significant interest. The compound demonstrates antiparasitic properties and has been used in traditional medicine. The analytical techniques for cephaeline detection include high-performance liquid chromatography and capillary zone electrophoresis (Pate & Pate, 2020).

Antiviral Properties Against Zika and Ebola Virus

Cephaeline is effective against Zika and Ebola virus infections. It acts by inhibiting viral replication and decreasing viral entry, making it a promising pharmaceutical therapy for these infections (Yang et al., 2018).

Biotransformation in Metabolism

Studies on the metabolism of Cephaeline in rats reveal its biotransformation, particularly its conjugation to glucuronide and demethylation processes. Understanding its metabolic pathways is crucial for its pharmaceutical applications (Asano et al., 2010).

Genetic Material Selection for Commercial Purposes

The chemical differences in cephaeline concentrations among different samples of Carapichea ipecacuanha suggest the potential for selecting genetic material based on the production of cephaeline for commercial and breeding purposes (Paracampo et al., 2021).

Pharmacokinetics in Humans

The pharmacokinetics of Cephaeline in humans, including its rate of absorption and elimination, have been studied, providing insights necessary for its medicinal use (Scharman et al., 2000).

Antiparasitic and Antimalarial Activities

Cephaeline has potent antileishmanial and antimalarial activities, indicating its potential use in treating these infections (Muhammad et al., 2003).

Future Directions

Cephaeline has shown anti-cancer properties in all MEC cell lines tested by regulating tumor cells’ viability, migration, proliferation, and disrupting the ability of cancer cells to generate tumorspheres . It has also been found to inhibit SARS-CoV-2 with EC50 values of low nanomolar levels potently . These findings may contribute to the development of innovative therapeutics for lung cancer and provide a rationale for designing more potent anti-virus drugs .

properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZHCFJNDAHEN-OZEXIGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016520
Record name Cephaeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephaeline

CAS RN

483-17-0, 5853-29-2
Record name (-)-Cephaeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-17-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephaeline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephaeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cephaeline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Cephaeline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHAELINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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